tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H19NO2S It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent. This method allows for the formation of various N-heterocycles, including azetidines, under mild conditions . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of small-ring spirocycles.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the preparation of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfanyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate include:
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and potential applications compared to other azetidine derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Properties
CAS No. |
1420988-07-3 |
---|---|
Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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